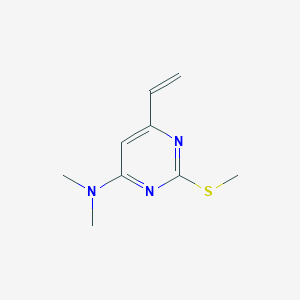
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is a heterocyclic compound with a pyrimidine core structure This compound is characterized by the presence of an ethenyl group at the 6-position, a dimethylamino group at the N-position, and a methylthio group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- can be achieved through several methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions of halogenated pyrimidines with substituted anilines under acidic conditions . Additionally, microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of supramolecular networks for molecular recognition.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound lacks the ethenyl and methylthio groups, making it less versatile in terms of chemical reactivity.
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: This compound has an acetamide group instead of the dimethylamino and methylthio groups, resulting in different chemical properties and applications.
Uniqueness
4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethenyl group allows for further functionalization, while the methylthio group enhances its lipophilicity and potential interactions with biological targets.
Propiedades
Número CAS |
920490-06-8 |
|---|---|
Fórmula molecular |
C9H13N3S |
Peso molecular |
195.29 g/mol |
Nombre IUPAC |
6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13N3S/c1-5-7-6-8(12(2)3)11-9(10-7)13-4/h5-6H,1H2,2-4H3 |
Clave InChI |
AAXJIMWLUUMSLD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=C1)C=C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


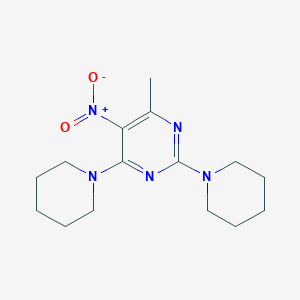

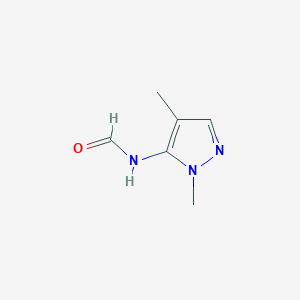

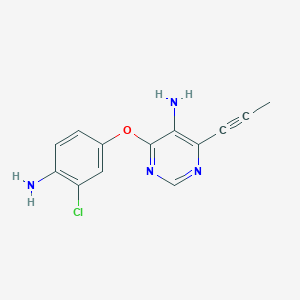


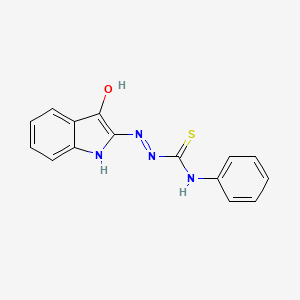
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)




